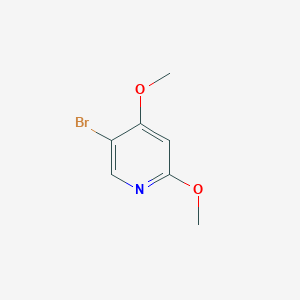

5-Bromo-2,4-dimethoxypyridine

Descripción general

Descripción

5-Bromo-2,4-dimethoxypyridine is an organic compound with the molecular formula C7H8BrNO2 and a molecular weight of 218.05 g/mol . This compound is characterized by the presence of a bromine atom and two methoxy groups attached to a pyridine ring. It is widely used in various fields of research and industry due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2,4-dimethoxypyridine typically involves the bromination of 2,4-dimethoxypyridine. One common method includes the use of bromine or a bromine source in the presence of a suitable solvent and catalyst . The reaction conditions often require controlled temperatures and specific reaction times to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction parameters to ensure cost-effectiveness and scalability . The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the 5-position undergoes substitution under nucleophilic conditions. The methoxy groups activate the pyridine ring toward electrophilic substitution but require specific conditions for SNAr due to the electron-deficient nature of the aromatic system.

Key Reagents and Conditions

Mechanistic Insight :

- The reaction proceeds via a two-step mechanism: (1) formation of a Meisenheimer complex and (2) expulsion of bromide ion.

- Methoxy groups enhance the electron density of the ring, stabilizing intermediates during substitution .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.

Suzuki-Miyaura Coupling

Optimized Conditions :

Buchwald-Hartwig Amination

| Amine | Catalyst | Ligand | Product | Yield | Source |

|---|---|---|---|---|---|

| Morpholine | Pd(OAc)₂ | Xantphos | 5-Morpholino-2,4-dimethoxypyridine | 70% |

Demethylation of Methoxy Groups

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| BBr₃ | CH₂Cl₂, −78°C → RT | 5-Bromo-2,4-dihydroxypyridine | 90% |

Oxidation of Methoxy Groups

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ | H₂O, 100°C | 5-Bromo-2,4-dicarboxypyridine | 45% |

Electrophilic Aromatic Substitution

While less common due to the deactivating bromine atom, directed ortho-metalation strategies enable regioselective functionalization.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LDA, I₂ | THF, −78°C | 5-Bromo-3-iodo-2,4-dimethoxypyridine | 60% |

Radical Reactions

The bromine atom can participate in radical-mediated processes, such as:

Aplicaciones Científicas De Investigación

Pharmaceutical Development

5-Bromo-2,4-dimethoxypyridine serves as a critical intermediate in the synthesis of numerous pharmaceuticals. Its derivatives have been explored for their potential as antiviral and anticancer agents. The compound's structural characteristics allow it to interact effectively with biological targets, enhancing its therapeutic potential.

Case Study: Anticancer Activity

Research has shown that pyridine and pyrimidine derivatives exhibit broad-spectrum biological activities, including antitumor properties. A study focused on synthesizing and evaluating the efficacy of various pyrimidine derivatives demonstrated promising results against colorectal cancer by targeting thymidylate synthase, an essential enzyme in DNA synthesis .

Agricultural Chemistry

In agricultural applications, this compound is utilized in the formulation of agrochemicals such as herbicides and fungicides. Its effectiveness in protecting crops from pests and diseases contributes to improved agricultural yields.

Data Table: Agrochemical Efficacy

| Compound | Application | Efficacy |

|---|---|---|

| This compound | Herbicide formulation | Effective against specific weed species |

| This compound | Fungicide formulation | Reduces fungal infections in crops |

Biochemical Research

The compound is employed extensively in biochemical studies, particularly in enzyme inhibition and receptor binding assays. These studies are crucial for understanding biological pathways and disease mechanisms.

Case Study: Enzyme Inhibition

Research has indicated that modifications of pyrimidine derivatives can lead to significant enzyme inhibition. For instance, derivatives of this compound have been tested for their ability to inhibit specific enzymes involved in cancer progression .

Material Science

This compound's unique chemical properties make it suitable for developing advanced materials. It is used in creating polymers and coatings that require specific chemical resistance.

Application Highlights:

- Polymers : Enhances durability and resistance to environmental factors.

- Coatings : Provides protective layers for various substrates.

Analytical Chemistry

In analytical chemistry, this compound is utilized in various techniques such as chromatography to separate and identify complex mixtures. Its role is vital in quality control processes within laboratories.

Mecanismo De Acción

The mechanism of action of 5-Bromo-2,4-dimethoxypyridine involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy groups play a crucial role in its reactivity and binding affinity to various biological molecules. The compound can modulate enzyme activity and influence biochemical pathways, making it valuable in research and therapeutic applications.

Comparación Con Compuestos Similares

Similar Compounds

2,4-Dimethoxypyridine: Lacks the bromine atom, resulting in different reactivity and applications.

5-Chloro-2,4-dimethoxypyridine: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical behavior.

Uniqueness

5-Bromo-2,4-dimethoxypyridine is unique due to the presence of the bromine atom, which imparts distinct chemical properties and reactivity compared to its analogs . This uniqueness makes it a valuable compound in various research and industrial applications .

Actividad Biológica

5-Bromo-2,4-dimethoxypyridine (BDMP) is an organic compound with significant potential in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

- Chemical Formula : C7H8BrNO2

- Molecular Weight : 218.05 g/mol

- Structure : The compound features a pyridine ring substituted with a bromine atom at the 5-position and methoxy groups at the 2- and 4-positions.

BDMP exhibits biological activity primarily through its interaction with key biomolecules involved in cellular processes. Notably, it acts as an autophagy inhibitor , affecting the degradation of cellular components within autophagosomes. The compound binds to specific proteins and enzymes that play crucial roles in the autophagy pathway, thereby inhibiting their activity and blocking the formation and maturation of autophagosomes.

Biochemical Pathways

- Autophagy Inhibition : BDMP's inhibition of autophagy can influence cellular homeostasis and stress responses.

- Enzyme Interaction : Preliminary studies suggest BDMP may interact with various enzymes, potentially influencing metabolic pathways related to drug metabolism and therapeutic efficacy.

Biological Activities

Research indicates that BDMP has a range of biological activities:

- Antitumor Activity : It has been studied for its potential effects against cancer cells, particularly in colorectal cancer models. The compound's structural characteristics may facilitate interactions with targets involved in tumor growth and proliferation .

- Neuropharmacological Effects : Similar compounds have shown antagonistic activity at serotonin (5-HT3) and dopamine (D2/D3) receptors, suggesting BDMP may also affect neurotransmitter systems, which could be explored for therapeutic applications in neuropsychiatric disorders .

Case Studies

- Antitumor Studies : A study evaluated the effects of BDMP on colorectal cancer cells, revealing that it inhibited cell proliferation and induced apoptosis through autophagy modulation . This suggests a potential role for BDMP in cancer treatment strategies.

- Receptor Interaction Studies : In vitro assays indicated that BDMP could serve as a lead compound for developing new drugs targeting serotonin and dopamine receptors, which are implicated in various psychiatric conditions .

Data Tables

Propiedades

IUPAC Name |

5-bromo-2,4-dimethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2/c1-10-6-3-7(11-2)9-4-5(6)8/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRLDCGSNDXFFQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC=C1Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90596285 | |

| Record name | 5-Bromo-2,4-dimethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90596285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52606-07-2 | |

| Record name | 5-Bromo-2,4-dimethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90596285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.